

physical and chemical properties of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Cat. No.: B191087

[Get Quote](#)

An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**, a compound also known by its synonym 2,4,4'-trihydroxydeoxybenzoin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

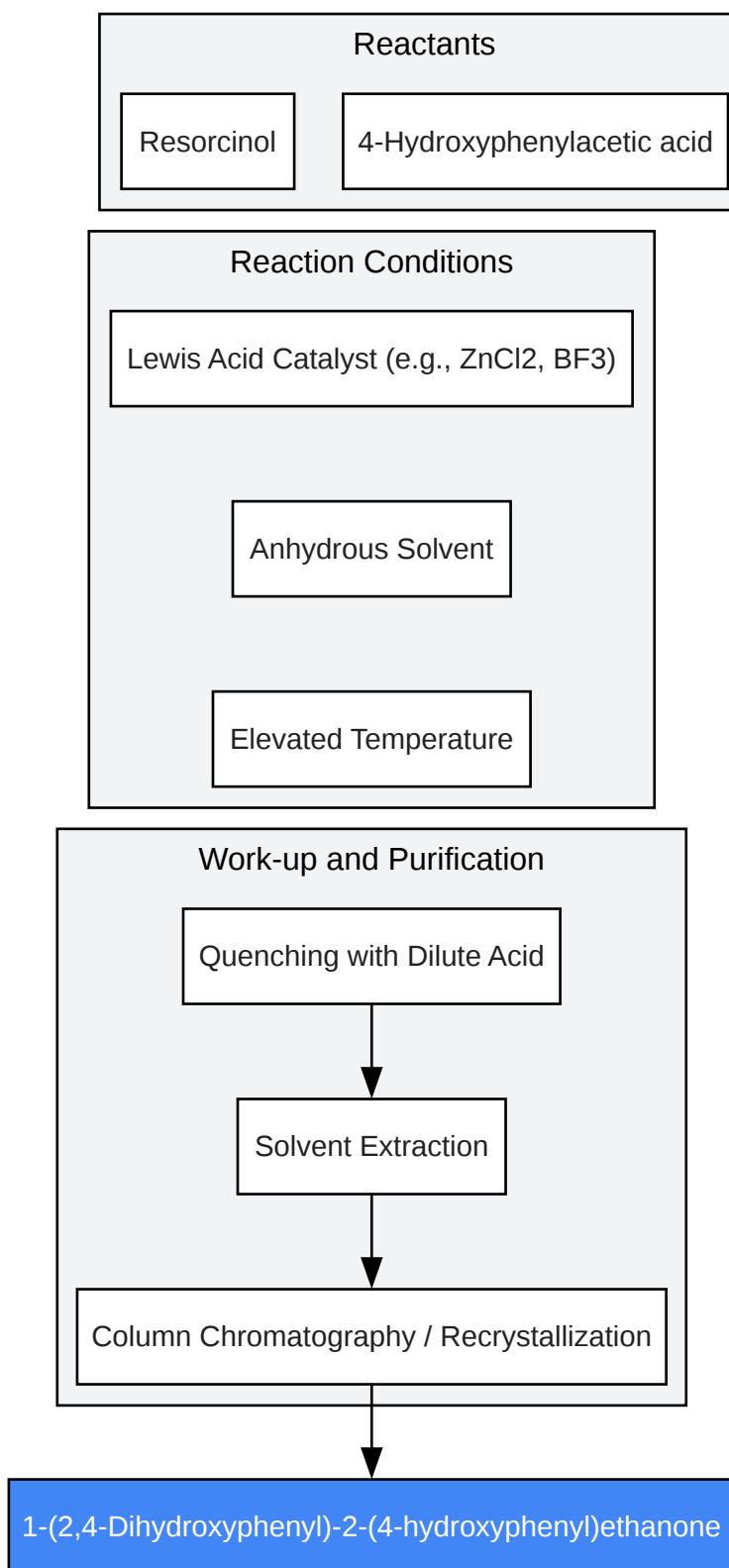
Chemical Identity and Physical Properties

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyphenolic compound belonging to the deoxybenzoin class. While extensive experimental data for this specific molecule is limited in publicly accessible literature, its fundamental properties have been identified.

Table 1: Chemical Identifiers for **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**

Identifier	Value	Reference
IUPAC Name	1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone	
Synonyms	2,4,4'-Trihydroxydeoxybenzoin	[1]
CAS Number	423150-69-0	[2]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[3] [4]
Molecular Weight	244.24 g/mol	[3]
InChI	InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2	[3]
InChIKey	KLFCJXAPIFIIFR-UHFFFAOYSA-N	[3]
SMILES	O=C(Cc1ccc(O)cc1)c1ccc(O)c1O	[3]

Table 2: Physical and Chemical Properties of **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**


Property	Value	Notes	Reference
Physical State	Powder	[3]	
Melting Point	Not available	Data for the related compound 2,4-dihydroxybenzopheno ne is 144 °C.	[5]
Boiling Point	Not available	Data for the related compound 2,4-dihydroxybenzopheno ne is 194 °C at 1 mmHg.	[5]
Solubility	Not available	Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.	
pKa	Not available	The presence of three phenolic hydroxyl groups suggests acidic properties.	
Predicted XlogP	2.7	A measure of lipophilicity.	[4]
Purity	Min. 95%	As provided by some chemical suppliers.	[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone** is not readily available in the cited literature, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of deoxybenzoins. A common method is the Friedel-Crafts acylation or a related condensation reaction.

Proposed Synthesis Workflow

The synthesis of 2,4,4'-trihydroxydeoxybenzoin can be envisioned through the reaction of resorcinol with 4-hydroxyphenylacetic acid in the presence of a suitable catalyst.

[Click to download full resolution via product page](#)

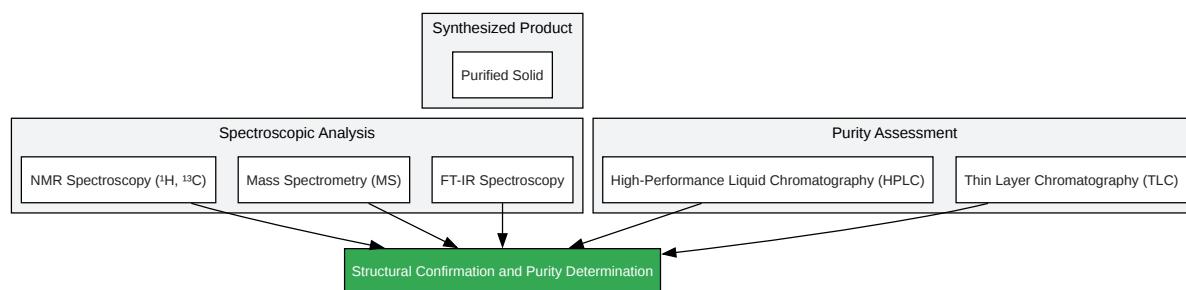
Proposed Synthesis Workflow

Experimental Protocol: Synthesis

Objective: To synthesize **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**.

Materials:

- Resorcinol
- 4-Hydroxyphenylacetic acid
- Zinc chloride (anhydrous)
- Anhydrous solvent (e.g., nitrobenzene or sulfolane)
- Hydrochloric acid (dilute solution)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- Silica gel for column chromatography


Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and 4-hydroxyphenylacetic acid in equimolar amounts.
- Add anhydrous zinc chloride as a catalyst.
- Add an appropriate volume of an anhydrous solvent to the flask.
- Heat the reaction mixture to a temperature between 65 and 70°C with continuous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.

- Quench the reaction by slowly adding a dilute solution of hydrochloric acid.
- Extract the product into ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization to obtain the pure **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.

[Click to download full resolution via product page](#)

Compound Characterization Workflow

Experimental Protocol: Characterization

Objective: To confirm the structure and assess the purity of the synthesized **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are to be recorded on a spectrometer (e.g., 400 MHz).
- The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.
- The resulting spectra should be analyzed to confirm the presence of the expected proton and carbon signals corresponding to the molecular structure.

2. Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound.
- The experimentally determined mass should be compared with the calculated mass of the molecular formula $\text{C}_{14}\text{H}_{12}\text{O}_4$ to confirm its elemental composition.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- The FT-IR spectrum should be recorded to identify the characteristic functional groups.
- Expected characteristic peaks would include:
 - A broad O-H stretching band for the phenolic hydroxyl groups.
 - A C=O stretching band for the ketone group.
 - C-O stretching bands.
 - Aromatic C=C and C-H stretching and bending vibrations.

4. High-Performance Liquid Chromatography (HPLC):

- The purity of the compound should be determined by HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid).
- A UV detector should be used for detection. A single major peak would indicate high purity.

Biological Activity

Specific biological activities and signaling pathways for **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone** are not well-documented in the available scientific literature. However, some information on its potential and the activities of related compounds has been reported.

- Phytoestrogenic Activity: One supplier describes the compound as a phytoestrogen with estrogen-like activity, suggesting it may interact with estrogen receptors.[3]
- Antifungal Properties of Derivatives: A study on derivatives of 1-(2,4-dihydroxyphenyl) ethanone has shown that some of these compounds exhibit antifungal activity against various phytopathogenic fungi.[6]
- Anti-inflammatory and Anti-cancer Research: The fluorinated analog, 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, is utilized in anti-inflammatory and anti-cancer research, suggesting that the core deoxybenzoin structure may be a scaffold for developing therapeutic agents.[7]

Further research is required to elucidate the specific biological functions and mechanisms of action of **1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**.

Conclusion

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a deoxybenzoin with potential applications in various fields of chemical and pharmaceutical research. This guide provides an overview of its known properties and outlines plausible methods for its synthesis and characterization. The limited availability of extensive experimental data highlights an opportunity for further investigation into the physical, chemical, and biological properties of this compound to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2',4'-Dihydroxy-2-(4-hydroxyphenyl)acetophenone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 423150-69-0 CAS MSDS (1-(2,4-Dihydroxyphenyl)-2-(4-Hydroxyphenyl)Ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone [cymitquimica.com]
- 4. PubChemLite - Refchem:908677 (C14H12O4) [pubchemlite.lcsb.uni.lu]
- 5. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191087#physical-and-chemical-properties-of-1-2-4-dihydroxyphenyl-2-4-hydroxyphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com